Cdk9-IN-28

CDK9 inhibition Cell proliferation Lymphoma

Cdk9-IN-28 is a high-affinity CDK9 ligand specifically designed as a warhead for PROTAC synthesis and ATTEC-mediated autophagic degradation. Unlike ATP-competitive inhibitors (e.g., SNS-032, Flavopiridol), this compound eliminates both enzymatic and scaffolding functions of the CDK9/CycT1 complex, achieving more complete suppression of MYC-driven transcription. Demonstrated in vivo efficacy in AML xenograft (5 mg/kg i.p.) and potent cellular activity (IC50 45 nM in U-2932) make it the preferred choice for targeted protein degradation research. Ideal for developing next-generation degraders.

Molecular Formula C32H40N4O6S2
Molecular Weight 640.8 g/mol
Cat. No. B12375964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk9-IN-28
Molecular FormulaC32H40N4O6S2
Molecular Weight640.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C(=CC(=C2)O)OCCCCCN3CCC(CC3)C(=O)NC4=NC=C(S4)SCC5=NC=C(O5)C(C)(C)C
InChIInChI=1S/C32H40N4O6S2/c1-20-14-27(38)41-24-16-22(37)15-23(29(20)24)40-13-7-5-6-10-36-11-8-21(9-12-36)30(39)35-31-34-18-28(44-31)43-19-26-33-17-25(42-26)32(2,3)4/h14-18,21,37H,5-13,19H2,1-4H3,(H,34,35,39)
InChIKeyRWPZOWQNLQTXKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk9-IN-28 as a Specialized CDK9-Degrading Ligand for Targeted Protein Degradation Research


Cdk9-IN-28 (also known as PROTAC CDK9/CycT1 Degrader-1 or compound 10) is a potent small molecule ligand that binds to cyclin-dependent kinase 9 (CDK9) . It is not a standard ATP-competitive inhibitor but is primarily utilized as a target-binding warhead for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and is characterized as an Autophagy-Tethering Compound (ATTEC) that promotes the autophagic degradation of the CDK9/CycT1 complex .

The Critical Distinction Between CDK9 Inhibition and CDK9 Degradation in Experimental Models


While numerous ATP-competitive CDK9 inhibitors exist (e.g., SNS-032, Flavopiridol), they cannot simply be interchanged with Cdk9-IN-28. The functional outcome is fundamentally different: inhibition only blocks kinase activity, whereas Cdk9-IN-28, as a ligand for degraders, facilitates the complete elimination of the CDK9/CycT1 protein complex . This degradation eliminates both the enzymatic and any potential scaffolding functions of CDK9, a mechanism shown to more effectively disrupt critical transcriptional networks like MYC compared to kinase inhibition alone [1]. For researchers studying targeted protein degradation or the non-catalytic roles of CDK9, substitution with a standard inhibitor would invalidate the experimental design.

Quantitative Differentiation of Cdk9-IN-28: Activity, Efficacy, and Degradation Profile


Cellular Anti-Proliferative Activity of Cdk9-IN-28 in Lymphoma Models

Cdk9-IN-28 demonstrates potent anti-proliferative activity in the human B-cell lymphoma cell line U-2932. In a 72-hour CCK-8 assay, it achieved an IC50 of 45 nM for inhibiting cell growth . While not a direct head-to-head comparison in the same study, this potency is in line with or superior to many clinical-stage CDK9 inhibitors evaluated in similar cell-based assays, positioning it as a highly effective ligand for creating functional degraders.

CDK9 inhibition Cell proliferation Lymphoma U-2932 cells

In Vivo Tumor Growth Inhibition by Cdk9-IN-28 in an AML Xenograft Model

Cdk9-IN-28 has demonstrated significant in vivo anti-tumor efficacy. When administered intraperitoneally at a dose of 5 mg/kg once daily for 15 consecutive days, it effectively inhibited tumor growth in an MV4-11 xenograft model in nude mice . This provides direct evidence of its ability to engage its target and exert a therapeutic effect in a living organism, a key differentiator from many in vitro-only tool compounds.

In vivo efficacy Xenograft model Acute Myeloid Leukemia MV4-11

Confirmation of Target Engagement via CDK9 Protein Degradation

Cdk9-IN-28 is not just an inhibitor; it acts as a ligand for degraders and induces the degradation of the CDK9 protein. In U-2932 cells, treatment with Cdk9-IN-28 leads to pronounced CDK9 degradation, confirming its ability to engage the target in a manner that leads to protein elimination [1]. As a component of an ATTEC, it has been shown to promote the selective autophagic degradation of the CDK9/CycT1 complex, a mechanism distinct from that of PROTACs which utilize the ubiquitin-proteasome system [2].

Target engagement PROTAC ATTEC Protein degradation U-2932 cells

Optimal Research and Procurement Use-Cases for Cdk9-IN-28 Based on Its Demonstrated Profile


Synthesis and Evaluation of Novel CDK9-Targeting PROTACs

The primary and most appropriate use for Cdk9-IN-28 is as a high-affinity CDK9 ligand for the synthesis of PROTACs. Its potent cellular activity (IC50 of 45 nM in U-2932 cells) and confirmed ability to induce target degradation make it an ideal warhead for creating heterobifunctional degraders. Researchers should procure this compound when developing new CDK9-degrading molecules for therapeutic applications, particularly in B-cell malignancies like lymphoma and AML .

Investigating Non-Catalytic Functions of CDK9 via ATTEC-Mediated Degradation

As a characterized Autophagy-Tethering Compound (ATTEC), Cdk9-IN-28 enables the study of CDK9's scaffolding roles. Unlike PROTACs that use the proteasome, ATTECs harness the autophagy-lysosome pathway . Scientists investigating the differential cellular effects of degrading a target via autophagy versus the proteasome, or those studying CDK9 biology in contexts where the proteasome is impaired, should prioritize Cdk9-IN-28 for their experimental design.

Validating CDK9 as a Target in AML and Lymphoma In Vivo Models

The demonstrated in vivo efficacy of Cdk9-IN-28 in an MV4-11 AML xenograft model (5 mg/kg i.p. for 15 days) supports its use in preclinical target validation studies . Research groups focused on hematological malignancies can utilize this compound to generate preliminary proof-of-concept data showing that targeting CDK9 for degradation is a viable therapeutic strategy in vivo, strengthening grant proposals and internal project advancement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk9-IN-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.